literature review of 2-Pyridin-3-yl morpholine as a pharmaceutical intermediate
literature review of 2-Pyridin-3-yl morpholine as a pharmaceutical intermediate
An In-depth Technical Guide: 2-Pyridin-3-yl Morpholine as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-Pyridin-3-yl morpholine, a heterocyclic building block of increasing importance in pharmaceutical development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates.[1] When combined with a pyridine ring, this intermediate offers a unique combination of properties, making it a valuable component in the synthesis of complex, biologically active molecules. This document, intended for researchers, chemists, and drug development professionals, delves into the synthesis, physicochemical properties, key applications, and safety considerations of 2-Pyridin-3-yl morpholine, grounding all technical discussions in established scientific principles and literature.
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Their structural diversity, ability to engage in various non-covalent interactions, and capacity to modulate pharmacokinetic properties make them indispensable.
The Morpholine Moiety: A "Pharmacokinetic Enhancer"
The morpholine ring (tetrahydro-1,4-oxazine) is a simple six-membered heterocycle containing both an oxygen and a nitrogen atom.[1] Its frequent incorporation into drug candidates is not coincidental. The nitrogen atom provides a basic handle that can be protonated at physiological pH, often enhancing aqueous solubility—a critical factor for drug absorption and distribution. The ether oxygen acts as a hydrogen bond acceptor, allowing for specific interactions with biological targets like kinases and receptors. Furthermore, the morpholine ring is metabolically stable and can improve a molecule's oral bioavailability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] This versatility has led to its presence in a wide array of approved drugs, including antibiotics (Linezolid), anticancer agents (Gefitinib), and appetite suppressants (Phenmetrazine).[2][3]
The Pyridine Ring: A Versatile Aromatic Core
The pyridine ring, an aromatic heterocycle, is another cornerstone of medicinal chemistry. It serves as a bioisostere for a phenyl ring but with distinct properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces a dipole moment, which can be crucial for target binding and modulating a compound's electronics and solubility. Its position (2, 3, or 4) allows for fine-tuning of the molecule's spatial arrangement and basicity.
2-Pyridin-3-yl Morpholine: A Strategic Synthetic Building Block
2-Pyridin-3-yl morpholine (CAS: 90437-05-1) merges these two powerful moieties.[4] The linkage of the pyridine ring at the 2-position of the morpholine creates a specific stereochemical and electronic environment. This intermediate serves as a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutics for areas such as neurological disorders.[5] Its structure allows for diverse functionalization, enabling chemists to explore a wide chemical space in the pursuit of compounds with enhanced efficacy and specificity.[5]
Physicochemical Properties and Characterization
A thorough understanding of a pharmaceutical intermediate's properties is fundamental to its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 90437-05-1 | [4] |
| Molecular Formula | C₉H₁₂N₂O | [4][6] |
| Molecular Weight | 164.208 g/mol | [4] |
| IUPAC Name | 2-(Pyridin-3-yl)morpholine | [4] |
| Predicted XlogP | -0.1 | [6] |
| Hydrogen Bond Donors | 1 | [7] (Data for (R)-isomer) |
| Hydrogen Bond Acceptors | 3 | [7] (Data for (R)-isomer) |
Analytical Characterization: The structural integrity of 2-Pyridin-3-yl morpholine is typically confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the pyridine and morpholine protons. The proton at the C2 position of the morpholine ring would appear as a distinct multiplet. ¹³C NMR would confirm the presence of the nine distinct carbon atoms in their respective chemical environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, typically by identifying the [M+H]⁺ ion peak at m/z 165.1022.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching of the ether linkage.
Synthesis of 2-Pyridin-3-yl Morpholine
The synthesis of substituted morpholines is a well-established field in organic chemistry, with several robust methods available.[8] A common and effective strategy involves the cyclization of a vicinal amino alcohol.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-Pyridin-3-yl morpholine involves disconnecting the morpholine ring to reveal a key precursor: a 2-amino-1-(pyridin-3-yl)ethanol derivative. This intermediate contains the pre-formed C-C bond between the two ring systems. This amino alcohol can be further disconnected to simpler, commercially available starting materials like a pyridine-3-carboxaldehyde derivative and a source of the amino group.
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- 3. sciencescholar.us [sciencescholar.us]
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- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 3-(pyridin-3-yl)morpholine (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
